![molecular formula C24H29I2N3S B12403226 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TO-PRO 1 is a DNA binding fluorochrome, widely used in scientific research for its ability to bind to DNA through intercalation. This compound is particularly valuable for staining necrotic cells, making it an essential tool in various biological and medical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TO-PRO 1 is synthesized through a series of chemical reactions involving the formation of a quinolinium compound. The synthesis typically involves the reaction of a benzothiazole derivative with a trimethylammonium propyl group, followed by iodination to produce the final product .
Industrial Production Methods
In industrial settings, TO-PRO 1 is produced using large-scale chemical synthesis techniques. The process involves the careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
TO-PRO 1 primarily undergoes intercalation reactions with DNA. This involves the insertion of the compound between the base pairs of the DNA double helix, which is a type of non-covalent interaction .
Common Reagents and Conditions
The intercalation reaction of TO-PRO 1 with DNA typically occurs under physiological conditions, such as in aqueous buffers at neutral pH. The presence of divalent cations, such as magnesium or calcium, can enhance the binding affinity of TO-PRO 1 to DNA .
Major Products Formed
The primary product of the interaction between TO-PRO 1 and DNA is a stable DNA-fluorochrome complex. This complex exhibits strong fluorescence, which can be detected using various fluorescence microscopy techniques .
Aplicaciones Científicas De Investigación
TO-PRO 1 has a wide range of applications in scientific research:
Mecanismo De Acción
TO-PRO 1 exerts its effects by intercalating into the DNA double helix. This intercalation disrupts the normal structure of the DNA, leading to changes in its physical and chemical properties. The compound binds to DNA through non-covalent interactions, primarily involving π-π stacking and electrostatic interactions . The primary molecular target of TO-PRO 1 is the DNA itself, and the pathways involved include the disruption of DNA replication and transcription processes .
Comparación Con Compuestos Similares
TO-PRO 1 is part of a family of cyanine monomeric nucleic acid stains, which also includes compounds such as YO-PRO 1, TOTO 1, and SYBR Green I . Compared to these similar compounds, TO-PRO 1 is unique in its high affinity for DNA and its ability to selectively stain necrotic cells. This makes it particularly useful for applications where distinguishing between live and dead cells is crucial .
List of Similar Compounds
- YO-PRO 1
- TOTO 1
- SYBR Green I
TO-PRO 1 stands out due to its specific binding properties and its effectiveness in various biological and medical applications .
Propiedades
Fórmula molecular |
C24H29I2N3S |
|---|---|
Peso molecular |
645.4 g/mol |
Nombre IUPAC |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide |
InChI |
InChI=1S/C24H29N3S.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
DPXHITFUCHFTKR-UHFFFAOYSA-L |
SMILES isomérico |
CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
SMILES canónico |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
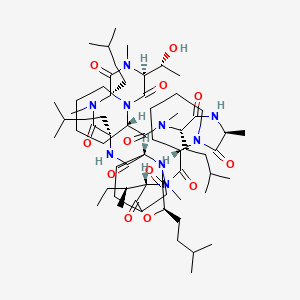
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
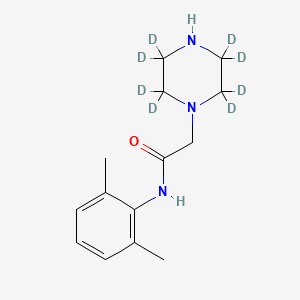
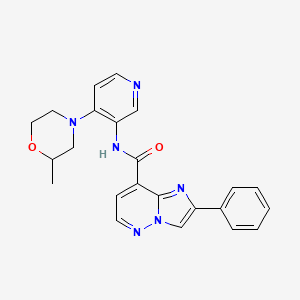
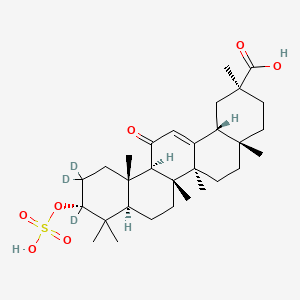
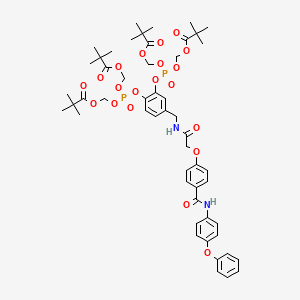
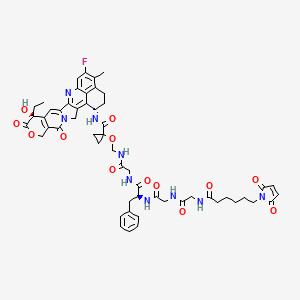
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)

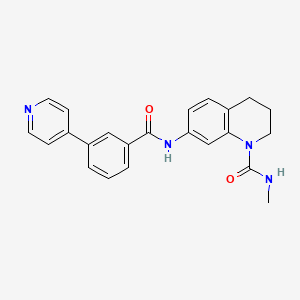
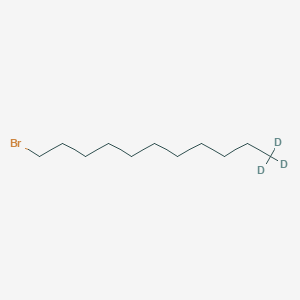
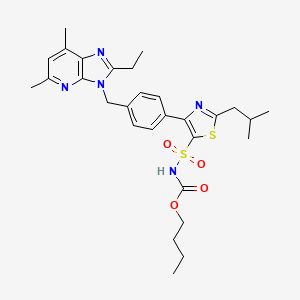
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
